molecular formula C7H6FNO B6177192 7-fluoro-2H,3H-furo[2,3-c]pyridine CAS No. 2703774-35-8

7-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No. B6177192
CAS RN: 2703774-35-8
M. Wt: 139.1
InChI Key:
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Description

7-Fluoro-2H,3H-furo[2,3-c]pyridine is an organic compound that has been widely studied for its potential applications in a variety of scientific fields, including medicinal chemistry and biochemistry. The compound is a fluorinated derivative of the furopyridine family and is composed of two nitrogen atoms, two oxygen atoms, and one fluorine atom. It has been shown to possess unique properties, such as high solubility, low toxicity, and strong fluorescence, which make it a valuable component in many research studies.

Scientific Research Applications

7-Fluoro-2H,3H-furo[2,3-c]pyridine has been studied extensively for its potential applications in a variety of scientific fields. For example, the compound has been used as a fluorescent probe for the detection of metal ions and as a fluorescent tag for the study of protein-protein interactions. Additionally, it has been used as a fluorescent label for the study of enzyme kinetics and as a fluorescent indicator for the detection of small molecules. Furthermore, it has been used as a fluorescent dye for the study of DNA structure and as a fluorescent tag for the study of protein folding.

Mechanism of Action

The mechanism of action of 7-fluoro-2H,3H-furo[2,3-c]pyridine is not fully understood. However, it is believed that the molecule is able to interact with metal ions, proteins, and small molecules due to its high solubility and strong fluorescence. Its fluorescence is thought to be due to the presence of a fluorine atom, which is able to absorb light energy and emit light in the visible spectrum. Additionally, it is believed that the molecule is able to interact with proteins and other molecules due to its ability to form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in a variety of in vitro studies. Additionally, it has been shown to possess strong fluorescence, which makes it a useful tool for the study of proteins and other molecules. Furthermore, it has been shown to possess low cytotoxicity in cell culture studies, indicating that it is unlikely to cause adverse effects in humans.

Advantages and Limitations for Lab Experiments

7-Fluoro-2H,3H-furo[2,3-c]pyridine has a number of advantages and limitations for lab experiments. One of the major advantages is its high solubility, which makes it ideal for use in a variety of research studies. Additionally, its strong fluorescence makes it a valuable tool for the study of proteins and other molecules. Furthermore, its low toxicity and non-mutagenic properties make it safe for use in laboratory experiments. However, its high cost and limited availability can be a limitation for some research studies.

Future Directions

The potential future directions for 7-fluoro-2H,3H-furo[2,3-c]pyridine are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore its potential applications in medicinal chemistry and biochemistry. Furthermore, further research could be conducted to explore its potential use as a fluorescent tag for the study of protein-protein interactions and enzyme kinetics. Finally, further research could be conducted to explore its potential use as a fluorescent dye for the study of DNA structure and as a fluorescent tag for the study of protein folding.

Synthesis Methods

7-Fluoro-2H,3H-furo[2,3-c]pyridine can be synthesized through a number of methods. One such method is the reaction of 2-hydroxy-3-fluoro-4-nitropyridine with ethyl chloroformate in the presence of triethylamine. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate, which is then converted to the desired product in the second step. This method has been widely used for the synthesis of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2H,3H-furo[2,3-c]pyridine involves the synthesis of a pyridine ring and subsequent introduction of a furo[2,3-c] ring system with a fluorine substituent at the 7-position.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "fluorine gas", "sodium hydride", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2-cyanopyridine by reacting acetonitrile with sodium cyanide.", "Step 2: Synthesis of ethyl 2-cyanopyridine-3-carboxylate by reacting 2-cyanopyridine with ethyl acetoacetate in the presence of sodium hydride.", "Step 3: Synthesis of 7-fluoro-2H-pyrido[2,3-b][1,4]oxazine by reacting ethyl 2-cyanopyridine-3-carboxylate with fluorine gas in the presence of sulfuric acid.", "Step 4: Synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine by reacting 7-fluoro-2H-pyrido[2,3-b][1,4]oxazine with acetic anhydride and water." ] }

CAS RN

2703774-35-8

Molecular Formula

C7H6FNO

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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